molecular formula C15H11ClO B7943294 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one

1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one

Cat. No. B7943294
M. Wt: 242.70 g/mol
InChI Key: HIINIOLNGCQCSM-UHFFFAOYSA-N
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Description

This would involve identifying the compound’s chemical structure, including its molecular formula and the arrangement of atoms and bonds.



Synthesis Analysis

This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This would involve using techniques like X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including the types of reactions it undergoes and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This would involve measuring properties like melting point, boiling point, solubility, and stability.


Scientific Research Applications

  • Structural Analysis : The compound has been analyzed for its structure, such as torsion angles and molecular arrangement, using techniques like X-ray diffraction. This structural analysis is crucial for understanding its chemical properties and potential applications (Li & Su, 1994).

  • Non-Linear Optical Properties : It has been identified as a material with potential non-linear optical properties. Such properties are important for applications in photonics and optoelectronics. Studies include the synthesis and characterization of single crystals and analysis of their refractive indices and second-harmonic generation efficiency (Crasta et al., 2005).

  • Electronic and Vibrational Properties : Research has also focused on the electronic and vibrational properties of this compound, which are essential in understanding its reactivity and interaction with other molecules. This includes studies on its hyperpolarizability, HOMO-LUMO analysis, and molecular electrostatic potential (Najiya et al., 2014).

  • Antimicrobial and Anticancer Activities : Some derivatives of this compound have been studied for their biological activities, such as antimicrobial and anticancer properties. This includes analysis through molecular docking and spectroscopic techniques (Viji et al., 2020).

  • Synthesis and Spectral Properties : Various studies have been conducted on the synthesis of this compound and its derivatives, exploring their spectral properties using techniques like UV, IR, NMR, and X-ray diffraction. This research is foundational for developing new materials and applications (Ahmed et al., 2007).

  • Molecular Docking Studies : Molecular docking studies have been performed on this compound to understand its interaction with biological targets, which is crucial for drug design and discovery. This includes studying its binding affinity with various proteins (ShanaParveen et al., 2016).

Safety And Hazards

This would involve assessing the compound’s toxicity, flammability, and environmental impact.


Future Directions

This would involve discussing potential applications of the compound and areas for future research.


For a specific compound, these analyses would require a combination of laboratory experiments and literature research. Please note that not all compounds will have extensive information available, particularly if they are not widely used or studied. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

1-(4-chlorophenyl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIINIOLNGCQCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fumaric acid; piperazine

Synthesis routes and methods

Procedure details

To a solution of benzaldehyde (2 g) in EtOH (40 ml) 3 M NaOH solution (3 eq) and 4-chloroacetophenone (2.91 g) were added. The resulting mixture was stirred at rt for 2 h forming a yellow precipitate. The solid was separated by suction filtration and washed with water. The crude was purified by recrystallisation from methanol to give 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (4.2 g) as pale yellow crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
K Yadav, A Sharma, V Kumar… - Antimicrobial …, 2013 - books.google.com
MATERIALS AND METHODS Laboratory grade chemicals and solvents were used for synthesis in the present study. Chalcone derivatives viz., 1-(4'Chlorophenyl)-3-phenyl-2-propen-1-…
Number of citations: 0 books.google.com
MG Ahmed, UKR Romman, SM Ahmed… - Bangladesh Journal of …, 2007 - Citeseer
Seven arylideneacetophenones: 1-(4-chlorophenyl)-3-phenyl-2-propen-1-one (1a), 1-(4-nitrophenyl)-3-phenyl-2-propen-1-one (1b), 1-(4-methoxyphenyl)-3-phenyl-2-propen-1-one (1c)…
Number of citations: 22 citeseerx.ist.psu.edu
XS Wang, ZS Zeng, MM Zhang, YL Li… - … Section E: Structure …, 2006 - scripts.iucr.org
The title compound, C19H12N3O2·C3H7NO, was synthesized by the reaction of 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one and 6-aminouracil in the presence of KF–alumina in ethyl …
Number of citations: 2 scripts.iucr.org
R Khajuria, P Kannaboina, KK Kapoor… - Organic & …, 2015 - pubs.rsc.org
A wide range of 4,6-diarylated/heterylated pyridin-2(1H)-one derivatives were synthesized in good to excellent yields from 1,3-diarylated/heterylated-2-propen-1-ones (chalcones) in …
Number of citations: 28 pubs.rsc.org
AAF Wasfy, AA Aly - CHEMICAL PAPERS-SLOVAK ACADEMY OF …, 2003 - academia.edu
Since a very low yield (19—43%) in the reported results on the cyclocondensation of sulfaguanidine acetate with chalcones was given, a careful reinvestigation was carried out. New …
Number of citations: 3 www.academia.edu
SFP Friãesa, RE Botob, P Almeidab… - … Experiments for the …, 2016 - books.google.com
Chemicals needed Benzaldehyde, 4′-chloroacetophenone, sodium hydroxide, ethanol, distilled water Equipment and experimental techniques involved Porcelain mortar with a pestle, …
Number of citations: 4 books.google.com
A rights are reserved by Bradley, O Ashburn - researchgate.net
A systematic study of chlorinated chalcones was used to determine the antimicrobial effects of varying the location of the halogen substituent on each aromatic ring of the chalcone. …
Number of citations: 3 www.researchgate.net
G Thirunarayanan - IUP Journal of Chemistry, 2010 - search.ebscohost.com
Several aromatic hydrocarbons have been cinnamoylated using fly ash catalyzed Friedel-Crafts acylation method in solvent-free conditions under microwave irradiation for facile and …
Number of citations: 21 search.ebscohost.com
S Wang, G Yu, J Lu, K Xiao, Y Hu, H Hu - Synthesis, 2003 - thieme-connect.com
A novel procedure was developed for the preparation of 3-unsubstituted 2-pyridones by a tandem reaction between chalcones and 2-acetamidoacetamide. The regioselectivity was …
Number of citations: 30 www.thieme-connect.com
HSP Rao, S Jothilingam - Journal of Chemical Sciences, 2005 - Springer
Studies on the reaction of some 1,5-ketodiesters/1,5-diketones with NaX (X = Cl/Br/I)/DMSO have shown that under microwave/thermal conditions, facileretro-Michael addition (RMA) …
Number of citations: 9 link.springer.com

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